molecular formula C27H21N3O5 B6124460 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide

5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide

Cat. No. B6124460
M. Wt: 467.5 g/mol
InChI Key: KFUANWRXKQURGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide, also known as BHPI, is a chemical compound that has been the subject of extensive scientific research. BHPI is a derivative of isophthalic acid and has been studied for its potential applications in various fields, including medicine, materials science, and environmental science. In

Mechanism of Action

The mechanism of action of 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in cells. In cancer cells, 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In viruses, 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide has been shown to inhibit the activity of viral proteases, which are enzymes that are essential for viral replication.
Biochemical and Physiological Effects:
5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide has been shown to induce apoptosis, or programmed cell death, which can lead to the death of cancer cells. 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide has also been shown to inhibit the migration and invasion of cancer cells, which can help to prevent the spread of cancer. In viruses, 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide has been shown to inhibit the replication of viruses by blocking the activity of viral proteases. 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide for lab experiments is its high purity, which allows for accurate and reproducible results. 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide is that it can be difficult to dissolve in some solvents, which can make it challenging to work with in certain experiments.

Future Directions

There are many potential future directions for research on 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide. In medicine, 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide could be further studied for its potential use in the treatment of cancer and viral infections. In materials science, 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide could be further studied for its potential use in the development of new materials with unique properties. In environmental science, 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide could be further studied for its potential use in the development of new water treatment technologies. Overall, 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide is a promising compound that has the potential to be used in a wide range of applications.

Synthesis Methods

5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide can be synthesized by the reaction of isophthalic acid with 3-hydroxybenzoic acid and benzoyl chloride in the presence of a catalyst such as triethylamine. The reaction produces 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide as a white crystalline solid with a melting point of 280-284°C.

Scientific Research Applications

5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide has been studied for its potential applications in various fields. In medicine, 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide has been shown to have anticancer properties by inhibiting the growth of cancer cells. 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide has also been studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of certain viruses. In materials science, 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide has been studied for its potential use in the development of new materials, such as polymers and liquid crystals. In environmental science, 5-(benzoylamino)-N,N'-bis(3-hydroxyphenyl)isophthalamide has been studied for its potential use as a water treatment agent, as it has been shown to effectively remove heavy metals from contaminated water.

properties

IUPAC Name

5-benzamido-1-N,3-N-bis(3-hydroxyphenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O5/c31-23-10-4-8-20(15-23)28-26(34)18-12-19(27(35)29-21-9-5-11-24(32)16-21)14-22(13-18)30-25(33)17-6-2-1-3-7-17/h1-16,31-32H,(H,28,34)(H,29,35)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUANWRXKQURGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)NC3=CC(=CC=C3)O)C(=O)NC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(3-hydroxyphenyl)-5-[(phenylcarbonyl)amino]benzene-1,3-dicarboxamide

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